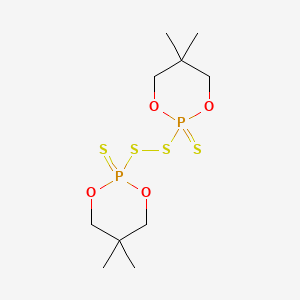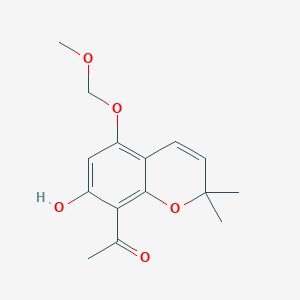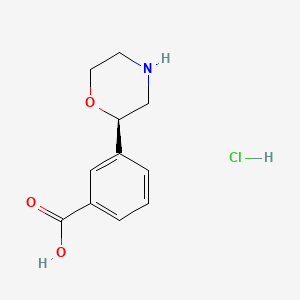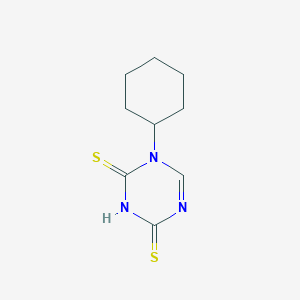
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfanyl group and a chloroalaninate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate typically involves multiple steps, starting with the preparation of the chloroalaninate backbone. This can be achieved through the chlorination of alanine derivatives under controlled conditions. The acetylsulfanyl group is then introduced via a nucleophilic substitution reaction, where an acetylsulfanyl reagent reacts with the chloroalaninate intermediate. The final step involves the methylation of the N-acetyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroalaninate moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate involves its interaction with specific molecular targets. The acetylsulfanyl group may participate in redox reactions, influencing cellular oxidative states. The chloroalaninate moiety can interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-acetyl-2-(acetylsulfanyl)-3-bromoalaninate: Similar structure but with a bromine atom instead of chlorine.
Methyl N-acetyl-2-(acetylsulfanyl)-3-fluoroalaninate: Contains a fluorine atom in place of chlorine.
Methyl N-acetyl-2-(acetylsulfanyl)-3-iodoalaninate: Features an iodine atom instead of chlorine.
Uniqueness
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, influences its reactivity in substitution reactions and its interaction with biological targets.
Propriétés
Numéro CAS |
58178-01-1 |
|---|---|
Formule moléculaire |
C8H12ClNO4S |
Poids moléculaire |
253.70 g/mol |
Nom IUPAC |
methyl 2-acetamido-2-acetylsulfanyl-3-chloropropanoate |
InChI |
InChI=1S/C8H12ClNO4S/c1-5(11)10-8(4-9,7(13)14-3)15-6(2)12/h4H2,1-3H3,(H,10,11) |
Clé InChI |
AJUDHPVJFUCOHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCl)(C(=O)OC)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)





![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)

![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)

![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)


